molecular formula C8H16OSi B093083 [(1,1-Dimethyl-2-propynyl)oxy]trimethylsilane CAS No. 17869-77-1

[(1,1-Dimethyl-2-propynyl)oxy]trimethylsilane

Cat. No. B093083
CAS RN: 17869-77-1
M. Wt: 156.3 g/mol
InChI Key: JNRUXZIXAXHXTN-UHFFFAOYSA-N
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Patent
US08759366B2

Procedure details

To a solution of 2-methylbut-3-yn-2-ol (140 g, 1.67 mol) was added DMAP (20 g 0.17 mol), Et3N (927 ml, 3.33 mol) and TMS-Cl (289 g, 2.66 mol) at 5 degree under a nitrogen atmosphere. After being stirred one hour, the mixture was washed with water, dried (MgSO4), filtered, concentrated, and distilled to obtain trimethyl[(2-methylbut-3-yn-2-yl)oxy]silane (150 g, 0.96 mol).
Quantity
140 g
Type
reactant
Reaction Step One
Name
Quantity
927 mL
Type
reactant
Reaction Step One
Quantity
289 g
Type
reactant
Reaction Step One
Name
Quantity
20 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([OH:6])([C:4]#[CH:5])[CH3:3].CCN(CC)CC.[Si:14](Cl)([CH3:17])([CH3:16])[CH3:15]>CN(C1C=CN=CC=1)C>[CH3:15][Si:14]([CH3:17])([CH3:16])[O:6][C:2]([CH3:3])([C:4]#[CH:5])[CH3:1]

Inputs

Step One
Name
Quantity
140 g
Type
reactant
Smiles
CC(C)(C#C)O
Name
Quantity
927 mL
Type
reactant
Smiles
CCN(CC)CC
Name
Quantity
289 g
Type
reactant
Smiles
[Si](C)(C)(C)Cl
Name
Quantity
20 g
Type
catalyst
Smiles
CN(C)C=1C=CN=CC1

Conditions

Stirring
Type
CUSTOM
Details
After being stirred one hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
the mixture was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
DISTILLATION
Type
DISTILLATION
Details
distilled

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C[Si](OC(C)(C#C)C)(C)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.96 mol
AMOUNT: MASS 150 g
YIELD: CALCULATEDPERCENTYIELD 57.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.